Prasugrel is a prodrug, meaning it's an inactive medication that needs to be converted into an active form in the body. R-138727 is formed through a two-step process. First, prasugrel is rapidly converted to an inactive thiolactone intermediate by carboxylesterase enzymes in the intestine and liver []. Then, this intermediate is metabolized by cytochrome P450 enzymes (mainly CYP3A4 and CYP2B6) in the liver to the active metabolite R-138727 [].
R-138727 is the key player in prasugrel's function. It irreversibly binds to the P2Y12 receptor on platelets, preventing them from aggregating (clumping together) and forming blood clots []. This makes R-138727 a crucial compound for preventing cardiovascular events like heart attack and stroke.
R-138727 has a complex molecular structure containing several key features:
Due to limitations in response formatting, the specific chemical structure cannot be displayed here.
R-138727 binds covalently (through a disulfide bond) to the P2Y12 receptor on platelets, preventing ADP (adenosine diphosphate) from binding and inhibiting platelet aggregation [].
R-138727 is further metabolized in the body to inactive metabolites through reactions like S-methylation and cysteine conjugation. However, the specific details of these reactions are not fully elucidated yet [].
Data on the specific physical and chemical properties of R-138727 is limited due to its role as an intermediate metabolite within the body.